Methyl 4-(hydrazinecarbonyl)benzoate chemical structure and physical properties
Methyl 4-(hydrazinecarbonyl)benzoate chemical structure and physical properties
An In-Depth Technical Guide to Methyl 4-(hydrazinecarbonyl)benzoate
Prepared by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the chemical structure, physicochemical properties, synthesis, and critical applications of Methyl 4-(hydrazinecarbonyl)benzoate, a versatile building block in modern medicinal chemistry.
Introduction: A Versatile Heterobifunctional Building Block
Methyl 4-(hydrazinecarbonyl)benzoate (also known as terephthalic acid monomethyl ester monohydrazide) is a non-commercial but highly valuable organic intermediate. Its structure is characterized by a central benzene ring substituted with a methyl ester group at one end and a hydrazide group at the other. This heterobifunctional nature makes it an ideal scaffold for synthesizing more complex molecules. The nucleophilic hydrazide moiety readily reacts with aldehydes and ketones to form stable hydrazone linkages, while the methyl ester provides a site for further modification, such as hydrolysis to a carboxylic acid or amidation. These features position Methyl 4-(hydrazinecarbonyl)benzoate as a cornerstone reagent in the development of novel therapeutic agents and functional materials.
Chemical Structure and Identification
The unambiguous identification of a chemical entity is paramount for reproducible scientific work. The structural and identifying information for Methyl 4-(hydrazinecarbonyl)benzoate is summarized below.
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IUPAC Name : methyl 4-(hydrazinecarbonyl)benzoate
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Molecular Formula : C₉H₁₀N₂O₃[1]
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SMILES : COC(=O)C1=CC=C(C=C1)C(=O)NN[1]
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InChI Key : HGVBEQHEDXPHBI-UHFFFAOYSA-N[1]
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CAS Number : 6203-46-9
The molecule consists of a para-substituted benzene ring. One substituent is a methyl ester group (-COOCH₃), and the other is a hydrazide group (-C(=O)NHNH₂). This arrangement allows for selective reactions at either end of the molecule, a key attribute for its utility in multi-step synthesis.
Physicochemical Properties
Understanding the physical and chemical properties of a compound is essential for its handling, reaction setup, and purification. The key properties of Methyl 4-(hydrazinecarbonyl)benzoate are presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 194.19 g/mol | Calculated |
| Monoisotopic Mass | 194.06914 Da | [1] |
| Appearance | White solid (typical) | [2] |
| Solubility | Poorly soluble in water; soluble in organic solvents like methanol and ethanol. | [2][3] |
| XLogP3 (Predicted) | 0.4 | [1] |
| Hydrogen Bond Donor Count | 2 | Calculated |
| Hydrogen Bond Acceptor Count | 4 | Calculated |
| Topological Polar Surface Area | 81.4 Ų | [4] |
Note: Some properties are computationally predicted and should be confirmed experimentally.
Synthesis and Purification Protocol
The synthesis of Methyl 4-(hydrazinecarbonyl)benzoate is most effectively achieved through the controlled reaction of a symmetric diester, dimethyl terephthalate, with hydrazine hydrate. This method leverages the statistical probability of reacting only one of the two ester groups.
Causality Behind Experimental Choices:
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Starting Material : Dimethyl terephthalate is an inexpensive, commercially available, and symmetric starting material. Its symmetry simplifies the reaction, leading primarily to the desired mono-substituted product under controlled conditions, alongside the di-substituted byproduct and unreacted starting material.
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Reagent : Hydrazine hydrate (N₂H₄·H₂O) is a potent nucleophile used in excess to favor the formation of the hydrazide. However, the stoichiometry must be carefully controlled to minimize the formation of the dihydrazide byproduct.
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Solvent : Methanol is an excellent solvent for both the starting ester and hydrazine hydrate. Its boiling point allows for effective reflux to drive the reaction to completion without requiring excessively high temperatures that might promote side reactions.
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Reaction Control : The reaction is refluxed for an extended period to ensure sufficient conversion. The formation of a white precipitate during the reaction is a key indicator of product formation, as the hydrazide is often less soluble in the reaction medium than the starting diester.[2]
Step-by-Step Synthesis Workflow
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Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dimethyl terephthalate (e.g., 1 equivalent).
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Dissolution : Add methanol as the solvent (e.g., 10-15 mL per gram of diester) and stir until the solid is fully dissolved.
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Reagent Addition : Add hydrazine hydrate (e.g., 1.5 to 2 equivalents) dropwise to the stirring solution at room temperature. An excess is used to ensure the reaction proceeds, but a large excess will increase the formation of the dihydrazide byproduct.
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Reflux : Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product. A white precipitate is expected to form as the reaction progresses.[2]
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Work-up : After the reaction is complete (as indicated by TLC), cool the suspension to room temperature and then further in an ice bath to maximize precipitation.
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Purification : Collect the white solid product by vacuum filtration. Wash the solid with cold methanol to remove unreacted starting materials and soluble impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.
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Characterization : Dry the purified white solid under a vacuum. Confirm the identity and purity of the product using techniques such as Melting Point determination, NMR spectroscopy, and Mass Spectrometry.
Synthesis Workflow Diagram```dot
Caption: Use as a building block to form bioactive hydrazone derivatives.
This strategy allows for the systematic modification of the 'R' groups on the carbonyl compound, enabling the generation of large libraries of diverse molecules for high-throughput screening in drug discovery programs.
Safety and Handling
While specific safety data for the parent compound is not extensively published, the hydrochloride salt is classified as harmful if swallowed, inhaled, or in contact with skin, and it is known to cause skin and serious eye irritation. [4][5]Therefore, it is prudent to handle Methyl 4-(hydrazinecarbonyl)benzoate with appropriate safety precautions.
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Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and chemical-resistant gloves.
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Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
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Storage : Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
Methyl 4-(hydrazinecarbonyl)benzoate is a pivotal intermediate in organic synthesis and medicinal chemistry. Its heterobifunctional structure provides a versatile platform for constructing complex molecules, particularly through the formation of hydrazone linkages. The straightforward and scalable synthesis makes it an accessible tool for researchers. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the design and development of next-generation pharmaceuticals and advanced materials.
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